molecular formula C9H9F2NO3 B8028368 1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene

1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene

Cat. No.: B8028368
M. Wt: 217.17 g/mol
InChI Key: HXHAVDSGGVMICC-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activities. It is characterized by the presence of two fluorine atoms, a nitro group, and a propan-2-yloxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene typically involves the nitration of a difluorobenzene derivative followed by the introduction of the propan-2-yloxy group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-nitrobenzene: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.

    1,3-Difluoro-5-nitrobenzene: Similar structure but without the propan-2-yloxy group, affecting its reactivity and applications.

Uniqueness

1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene is unique due to the presence of both the nitro and propan-2-yloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-difluoro-5-nitro-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-5(2)15-9-7(10)3-6(12(13)14)4-8(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHAVDSGGVMICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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